N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
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Overview
Description
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a compound belonging to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide involves nucleophilic addition–elimination reactions. The intermediates are reacted with different hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Scientific Research Applications
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its pharmacological properties, it is being studied for potential therapeutic applications in treating infectious diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide involves its interaction with molecular targets in the pathogens causing leishmaniasis and malaria. The compound inhibits key enzymes and disrupts essential metabolic pathways, leading to the death of the pathogens . Molecular docking studies have shown that the compound binds effectively to the active sites of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Properties
Molecular Formula |
C19H23N3O3S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H23N3O3S/c1-13-7-9-15(10-8-13)22-18(16-11-26(24,25)12-17(16)21-22)20-19(23)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,20,23) |
InChI Key |
SOSIEAJSHGIFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
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